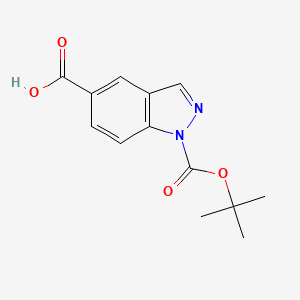

1-(叔丁氧羰基)-1H-吲唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.

BenchChem offers high-quality 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物偶联和标记

研究人员在生物偶联反应中使用1-(叔丁氧羰基)-1H-吲唑-5-羧酸。通过将其连接到蛋白质、肽或其他生物分子,他们可以引入特定的官能团。然后,这些修饰的生物分子用于靶向药物递送、成像或诊断。

总之,1-(叔丁氧羰基)-1H-吲唑-5-羧酸在从肽合成到药物开发等多种科学研究中发挥着至关重要的作用。 它的多功能性和独特特性不断激发跨多个学科的创新研究 。如果您有任何进一步的问题或需要更多信息,请随时询问!

作用机制

Target of Action

Related compounds have been shown to interact with enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The deprotection of the boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions .

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.

Result of Action

The removal of the boc group has been applied to a hybrid, medicinally active compound fc1, which is a novel dual inhibitor of ido1 and dna pol gamma .

Action Environment

The action environment of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid can be influenced by various factors. For instance, the deprotection of the Boc group takes place under room temperature conditions . . These properties could potentially influence the compound’s action, efficacy, and stability.

生物活性

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS No. 885954-14-3) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid features an indazole ring system, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various biological assays.

The biological activity of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The indazole structure allows for the formation of hydrogen bonds and potential covalent interactions with proteins, which can lead to modulation of enzyme activities.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites or allosteric sites, altering their functionality.

- Protein Interactions: It can interact with proteins involved in signaling pathways, potentially affecting cellular responses.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid have been shown to inhibit cancer cell proliferation in vitro.

Case Study:

A study evaluated the cytotoxic effects of indazole derivatives on human cancer cell lines, demonstrating that these compounds induce apoptosis through the activation of caspase pathways. The findings suggest that modifications in the indazole structure can enhance anticancer activity .

Anti-inflammatory Effects

Indazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Research Findings:

In a model of acute inflammation, administration of an indazole derivative significantly reduced edema and inflammatory cell infiltration, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activity

To better understand the activity of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid, a comparison with other indazole derivatives is essential.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid | Moderate | Moderate | Enzyme inhibition, protein interaction |

| 1-Methyl-5-bromo-1H-indazole | High | Low | Apoptosis induction |

| Indazole-3-carboxylic acid | Low | Moderate | Cytokine inhibition |

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-5-4-8(11(16)17)6-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQRJONGMRONKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)O)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。